2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Description

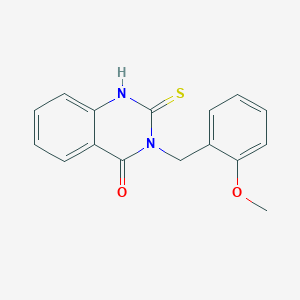

2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a sulfur-containing mercapto group at position 2 and a 2-methoxybenzyl substituent at position 2. The 2-methoxybenzyl group in this compound introduces steric and electronic effects that may modulate its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-14-9-5-2-6-11(14)10-18-15(19)12-7-3-4-8-13(12)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACPJKGZPPGKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326252 | |

| Record name | 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

343618-27-9 | |

| Record name | 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one, with the CAS number 343618-27-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 298.36 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 465.3 °C at 760 mmHg

- LogP : 2.63

Inhibition of Carbonic Anhydrases (CAs)

Recent studies have highlighted the compound's ability to inhibit various isoforms of carbonic anhydrases (CAs), particularly hCA I, II, IX, and XII. The inhibition of these enzymes is significant as they are implicated in various physiological processes and pathological conditions, such as cancer and glaucoma.

- Selectivity : Compounds derived from the quinazolinone scaffold have shown selective inhibition toward tumor-associated hCA IX and hCA XII isoforms. This selectivity is crucial for developing targeted therapies with reduced side effects .

Antitumor Activity

The compound exhibits promising antitumor properties through its interaction with specific kinases involved in cancer progression. For instance, derivatives of 2-mercaptoquinazolinone have been shown to stabilize certain kinases, indicating potential as a therapeutic agent in oncology .

Case Studies and Experimental Data

-

Inhibition Studies :

- A study demonstrated that 2-mercaptoquinazolinone derivatives significantly inhibited hCA IX with low micromolar IC50 values, showcasing their potential as antitumor agents .

- Another research highlighted that the compound could inhibit various kinases, with ΔTm values indicating effective binding comparable to known inhibitors like Staurosporine .

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | hCA IX | <1 | High |

| Derivative A | hCA I | >10 | Low |

| Derivative B | hCA XII | <5 | Moderate |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications at Position 3

The substituent at position 3 significantly influences the physicochemical and biological properties of quinazolinones. Below is a comparative table of key analogs:

Key Observations:

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 59% yield for 3-methoxyphenyl analog) improves reaction speed and purity compared to conventional heating . The pyridinylmethyl derivative achieved a 90% yield, suggesting substituent-dependent reactivity .

- Biological Activity : The 4-methoxyphenyl analog exhibited antituberculosis activity, highlighting the role of substituent position in pharmacological profiles .

Structure-Activity Relationship (SAR) Insights

Thioether Modifications:

- Aliphatic vs. Aromatic Thioethers : S-Alkylation with aliphatic groups (e.g., methylthio) enhances human carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) . The target’s benzyl group may reduce hCA II affinity but could improve selectivity for other targets.

- Methoxy Substitution : Methoxy groups generally enhance solubility and metabolic stability. For example, the 4-methoxybenzyl analog (CAS 343618-41-7) has moderate toxicity (H302, H312, H332 hazards) , whereas the target’s ortho-methoxy group may alter toxicity profiles.

Pharmacological Potential:

- Anticancer Activity: Derivatives with fluorophenyl or morpholinopropyl groups demonstrated anticancer properties via molecular docking studies .

- Analgesic/Anti-inflammatory Activity: Methylamino-substituted analogs showed comparable efficacy to diclofenac sodium , suggesting that electron-donating groups at position 3 enhance these activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.